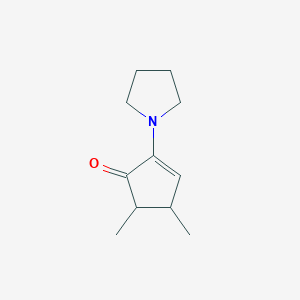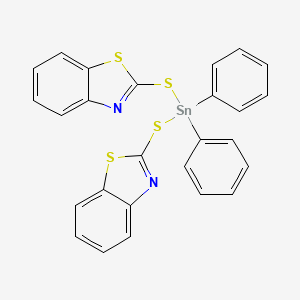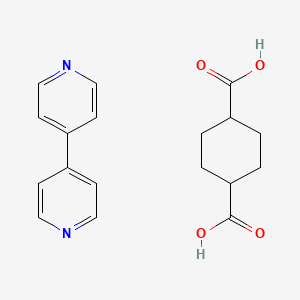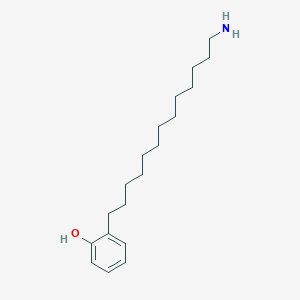
2-(13-Aminotridecyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(13-Aminotridecyl)phenol is an organic compound with the chemical formula C19H33NO . It consists of a phenol group attached to a 13-carbon aliphatic chain with an amine group at the end. This compound is part of the phenol family, which is known for its aromatic ring bonded to a hydroxyl group. Phenolic compounds are widely studied due to their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(13-Aminotridecyl)phenol can be achieved through several methods, including nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions . One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the phenol derivative . Another method includes the use of organometallic compounds derived from aryl halides .
Industrial Production Methods
Industrial production of phenolic compounds often involves the Hock process, where cumene is oxidized to form phenol and acetone
Chemical Reactions Analysis
Types of Reactions
2-(13-Aminotridecyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Reduction: Various reducing agents.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro- and bromo-phenol derivatives.
Scientific Research Applications
2-(13-Aminotridecyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in modulating biological pathways.
Industry: Used in the formulation of various industrial products, including antioxidants and stabilizers.
Mechanism of Action
The mechanism of action of 2-(13-Aminotridecyl)phenol involves its interaction with molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Modulation of Signaling Pathways: Influencing intracellular signaling molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
2-(13-Aminotridecyl)phenol can be compared with other phenolic compounds, such as:
Phenol: The parent compound with a simpler structure.
2-(13-Aminododecyl)phenol: A similar compound with a shorter aliphatic chain.
2-(13-Aminotetradecyl)phenol: A similar compound with a longer aliphatic chain.
The uniqueness of this compound lies in its specific aliphatic chain length, which may influence its chemical properties and applications .
Properties
CAS No. |
141920-81-2 |
|---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2-(13-aminotridecyl)phenol |
InChI |
InChI=1S/C19H33NO/c20-17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-19(18)21/h11-12,15-16,21H,1-10,13-14,17,20H2 |
InChI Key |
GGMJDFREQXSDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCCCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
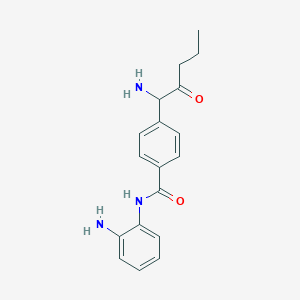
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)


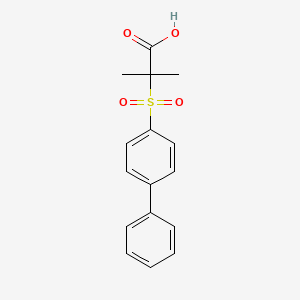
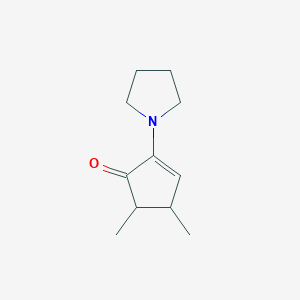
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
